N-Decanoyl-DL-homoserine lactone

Übersicht

Beschreibung

N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in bacterial quorum sensing, which is a mechanism of cell-to-cell communication in bacteria. Quorum sensing allows bacteria to regulate gene expression in response to changes in cell population density. This compound is particularly significant in regulating gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Decanoyl-DL-homoserine lactone can be synthesized through the acylation of homoserine lactone with decanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: N-Decanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound oxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted lactones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Quorum Sensing and Microbial Communication

Quorum Sensing Mechanism:

N-C10-HSL is primarily recognized for its role in quorum sensing, a process that allows bacteria to communicate and coordinate behavior based on population density. This mechanism is pivotal in regulating virulence factors, biofilm formation, and bioluminescence in various bacterial species.

- Virulence Regulation: In pathogenic bacteria, AHLs like N-C10-HSL can regulate the expression of virulence genes. For instance, studies have shown that the presence of N-C10-HSL enhances the pathogenicity of certain strains by upregulating exoproteases and other virulence factors .

- Biofilm Formation: N-C10-HSL has been implicated in biofilm development, which is critical for bacterial survival in hostile environments. Biofilms provide protection against antibiotics and the host immune system. Research indicates that N-C10-HSL can stimulate biofilm formation in various bacterial species such as Pseudomonas aeruginosa and Escherichia coli .

Environmental Applications

Bioremediation:

N-C10-HSL has potential applications in bioremediation processes. By enhancing microbial communication and cooperation, it can improve the degradation of pollutants in contaminated environments.

- Case Study: In a study involving the treatment of wastewater containing pentachlorophenol (PCP), the addition of N-C10-HSL improved the dechlorination efficiency of anaerobic bacteria by facilitating interspecies communication within biofilms . This led to a significant increase in chemical oxygen demand (COD) removal rates.

Industrial Biotechnology

Bioprocess Optimization:

In industrial settings, N-C10-HSL can be used to optimize fermentation processes by modulating microbial behavior.

- Example: In the production of enzymes or metabolites, adding N-C10-HSL can enhance yield by promoting cell growth and metabolic activity through improved quorum sensing mechanisms . This application is particularly relevant in industries focused on enzyme production for food processing or biocatalysis.

Medical Applications

Infection Control:

Given its role in regulating virulence factors, N-C10-HSL has potential applications in developing strategies to control infections caused by pathogenic bacteria.

- Antimicrobial Strategies: Research indicates that compounds interfering with AHL signaling pathways could serve as novel antimicrobial agents. For instance, furanones have been shown to inhibit AHL-mediated biofilm formation, thus reducing infection rates associated with biofilms .

Wirkmechanismus

N-Decanoyl-DL-homoserine lactone exerts its effects through quorum sensing. It diffuses across bacterial cell membranes and binds to specific receptor proteins inside the cell. This binding activates the receptor, which then regulates the expression of target genes involved in various cellular processes such as virulence, biofilm formation, and antibiotic resistance. The molecular targets include LuxR-type receptors and the pathways involved are those regulating gene expression in response to cell density .

Vergleich Mit ähnlichen Verbindungen

N-Decanoyl-DL-homoserine lactone is part of a family of N-acyl-homoserine lactones, which include:

- N-octanoyl-homoserine lactone

- N-hexanoyl-homoserine lactone

- N-dodecanoyl-homoserine lactone

- N-3-oxodecanoyl-homoserine lactone

Uniqueness: this compound is unique due to its specific acyl chain length, which influences its diffusion properties and receptor binding affinity. This specificity allows it to regulate different sets of genes compared to other N-acyl-homoserine lactones .

Biologische Aktivität

N-Decanoyl-DL-homoserine lactone (C10-HSL) is a member of the acyl-homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. These compounds play significant roles in regulating various biological processes, including biofilm formation, virulence factor production, and intercellular communication among bacteria. This article focuses on the biological activities of C10-HSL, exploring its effects on both bacterial and eukaryotic systems.

Structure and Synthesis

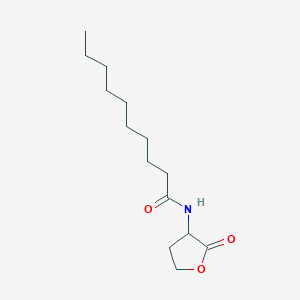

C10-HSL consists of a homoserine lactone ring linked to a decanoyl side chain. The general structure of AHLs includes a conserved lactone ring and an acyl chain, which can vary in length and saturation. The specific structure of C10-HSL influences its biological activity, particularly in relation to its interactions with various receptors and signaling pathways.

1. Quorum Sensing and Intercellular Communication

C10-HSL is primarily recognized for its role in bacterial quorum sensing. In a study involving Agrobacterium tumefaciens, it was shown that C10-HSL effectively induced transcription of tra genes, which are essential for conjugative transfer of plasmids, demonstrating its importance in bacterial communication and genetic exchange .

2. Effects on Plant Systems

Research has indicated that C10-HSL can influence plant growth and development. In Vigna radiata (mung bean), C10-HSL promoted adventitious root formation and the expression of auxin-response genes. This effect is mediated through the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and nitric oxide (NO), which are vital for root development .

3. Impact on Immune Responses

C10-HSL has been shown to modulate immune responses in mammalian cells. It acts as a chemoattractant for neutrophils, enhancing their migration in a dose-dependent manner. This activity is linked to actin remodeling and calcium mobilization within these immune cells . Furthermore, C10-HSL has demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines such as IL-10 in macrophages .

Case Study 1: Root Development in Mung Beans

In an experimental setup, mung bean explants treated with C10-HSL exhibited a significant increase in adventitious root formation compared to controls. The study highlighted that the signaling pathways activated by C10-HSL involve both H2O2 and NO, suggesting a complex interplay between these molecules during root development .

Case Study 2: Neutrophil Response Modulation

A study investigating the effects of C10-HSL on neutrophils revealed that this compound enhances their migratory response towards sites of inflammation. The mechanism was linked to changes in cytoskeletal dynamics and intracellular calcium levels, emphasizing the potential role of AHLs in modulating immune cell behavior .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-(2-oxooxolan-3-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469949 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-36-2 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Decanoyl-DL-homoserine lactone and what is its significance in bacterial communication?

A1: this compound (C10-HSL) is a small signaling molecule belonging to the acyl-homoserine lactone (AHL) family. These molecules are crucial for bacterial communication, a process known as quorum sensing (QS). Bacteria use QS to coordinate gene expression within a population based on cell density. [, , ]

Q2: How does C10-HSL interact with its target to influence bacterial behavior?

A2: C10-HSL typically interacts with a specific receptor protein within the bacteria, often a transcriptional regulator. Binding of C10-HSL to its receptor can activate or repress the expression of target genes. These genes often control processes related to virulence factor production, biofilm formation, and bioluminescence, depending on the bacterial species. For instance, in the study on Chromobacterium violaceum, C10-HSL is known to activate the CviR receptor, leading to the production of the purple pigment violacein. []

Q3: Can you explain the study's findings on using compounds to inhibit C10-HSL's action in Chromobacterium violaceum?

A3: Researchers investigating marine bacteria found that an extract from Pseudomonas stutzeri SJ4 inhibited violacein production in Chromobacterium violaceum. [] This inhibition suggests that the extract contains molecules capable of interfering with the C10-HSL/CviR interaction, thereby blocking the quorum sensing pathway and reducing virulence factor production.

Q4: The Aeromonas sobria study mentions several AHLs, including C10-HSL. What role did C10-HSL play in that research?

A4: In the study on Aeromonas sobria, a bacterium implicated in fish spoilage, C10-HSL was one of several AHLs identified. Interestingly, the researchers found that different AHLs had varying effects on the bacteria's growth and activities. While exogenous C10-HSL was not directly linked to turbot spoilage, other AHLs like C4-HSL and C8-HSL did accelerate bacterial growth in fish samples, highlighting the complex roles of AHLs in food spoilage. []

Q5: How widespread is C10-HSL production in bacteria?

A5: The research on Methylobacterium species highlights the widespread nature of AHL production, including C10-HSL. These bacteria, commonly found on plants, were shown to produce diverse AHL profiles, with C10-HSL being a frequent molecule detected. This finding suggests that C10-HSL-mediated quorum sensing might be crucial for these bacteria's interactions with plants and their environment. []

Q6: What are the potential implications of understanding C10-HSL and quorum sensing for addressing bacterial infections?

A6: Disrupting bacterial communication through quorum quenching, like interfering with C10-HSL signaling, offers a promising avenue for developing novel antimicrobial strategies. [] By targeting QS systems, we might be able to reduce virulence and pathogenicity without directly killing the bacteria, potentially slowing down the emergence of antibiotic resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.